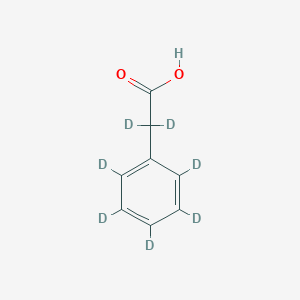
Cyclobutylidenacetonitril
Übersicht
Beschreibung
Cyclobutylideneacetonitrile (CBN) is a cyclic compound derived from acetonitrile and cyclobutadiene. It has a wide range of applications in scientific research and is used as a precursor to many other compounds. CBN is a versatile and useful reagent, and its unique properties make it invaluable for lab experiments.
Wissenschaftliche Forschungsanwendungen
Organische Synthesezwischenprodukt
Cyclobutylidenacetonitril dient als wichtiges Zwischenprodukt in der organischen Synthese. Seine Struktur ermöglicht die Bildung verschiedener komplexer Moleküle durch Reaktionen wie nukleophile Addition oder Cycloaddition .
Katalysator in der Bildung von Kohlenstoff-Heteroatom-Bindungen
Diese Verbindung wird als Katalysator bei der Bildung von Kohlenstoff-Heteroatom-Bindungen verwendet. Seine einzigartigen Eigenschaften erleichtern die Synthese von heterocyclischen Verbindungen, die in der Pharmakologie von entscheidender Bedeutung sind .
Elektrochemische Synthese
In der elektrochemischen Synthese ist this compound aufgrund seiner Leitfähigkeit und umweltfreundlichen Eigenschaften eine überzeugende Wahl für die Synthese von stickstoffhaltigen oder nitrilhaltigen Verbindungen .
Cyanmethylierungsreaktionen
This compound kann Cyanmethylierungen eingehen, was eine wertvolle Reaktion bei der Bildung von Kohlenstoff-Stickstoff-Bindungen ist, die für die Produktion von Aminosäuren und Peptiden unerlässlich ist .
Synthon in der pharmazeutischen Chemie
Als Synthon wird es zum Aufbau von pharmakologisch aktiven Molekülen verwendet. Seine Reaktivität kann genutzt werden, um Verbindungen mit potenziellen therapeutischen Wirkungen zu erzeugen .
Materialwissenschaft
In der Materialwissenschaft werden die Eigenschaften von this compound genutzt, um neue Materialien mit den gewünschten mechanischen und chemischen Eigenschaften für industrielle Anwendungen zu entwickeln .
Analytische Chemie
Es findet Anwendungen in der analytischen Chemie als Lösungsmittel oder Reagenz aufgrund seiner polaren Natur, was die Trennung und Analyse komplexer Gemische unterstützt .
Sicherheits- und Umweltstudien
Die Erforschung der Sicherheit und der Umweltauswirkungen von this compound ist von entscheidender Bedeutung. Es umfasst die Untersuchung seines Verhaltens in biologischen Systemen und seiner potenziellen Toxizität .
Wirkmechanismus
Cyclobutylideneacetonitrile is a versatile reagent and its unique properties make it invaluable for lab experiments. It acts as a Lewis acid catalyst, which means it can facilitate the formation of covalent bonds between two molecules. It can also act as a nucleophile, which means it can react with other molecules to form new covalent bonds. Additionally, Cyclobutylideneacetonitrile can act as an electron-donating agent, which means it can donate electrons to other molecules to form new covalent bonds.
Biochemical and Physiological Effects
Cyclobutylideneacetonitrile is known to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as to have an effect on the metabolism of lipids and carbohydrates. Additionally, Cyclobutylideneacetonitrile has been shown to have an effect on the regulation of gene expression and to have an effect on the synthesis of proteins.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclobutylideneacetonitrile has several advantages for lab experiments. It is a versatile and useful reagent, and its unique properties make it invaluable for lab experiments. Additionally, it is relatively inexpensive and easy to obtain, and it can be synthesized in a variety of different ways. However, Cyclobutylideneacetonitrile also has some limitations. It is highly reactive, and it can produce a variety of unwanted byproducts. Additionally, it is not very stable and can easily decompose if not handled properly.
Zukünftige Richtungen
The potential future directions for research involving Cyclobutylideneacetonitrile are numerous. It could be used to synthesize a variety of other compounds, such as heterocyclic compounds and aromatic compounds. Additionally, it could be used to develop new catalysts and reagents for organic synthesis. It could also be used to develop new drugs, polymers, and dyes and pigments. Additionally, further research could be done to explore its biochemical and physiological effects, as well as its potential applications in medicine.
Eigenschaften
IUPAC Name |
2-cyclobutylideneacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c7-5-4-6-2-1-3-6/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZXIZFUVMXDAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC#N)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543020 | |
| Record name | Cyclobutylideneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27784-69-6 | |
| Record name | Cyclobutylideneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclobutylideneacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Methyl imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B1601144.png)

![Furo[3,4-B]pyridin-7(5H)-one](/img/structure/B1601147.png)


![Imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1601152.png)